N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide
N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide
Brand Name:
Vulcanchem
CAS No.:
122833-58-3
VCID:
VC21078630
InChI:
InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
SMILES:
CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Molecular Formula:
C8H18N2O4S2
Molecular Weight:
270.4 g/mol
N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide
CAS No.: 122833-58-3
Cat. No.: VC21078630
Molecular Formula: C8H18N2O4S2
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122833-58-3 |
|---|---|
| Molecular Formula | C8H18N2O4S2 |
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide |
| Standard InChI | InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
| Standard InChI Key | JUWLQVLCYRNWSV-HTQZYQBOSA-N |
| Isomeric SMILES | CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C |
| SMILES | CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C |
| Canonical SMILES | CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator